Regaloside K

Antioxidant Oxidative Stress Natural Product Chemistry

Regaloside K (CAS 138772-00-6; C₁₈H₂₄O₁₁) is a phenylpropanoid glycerol glucoside isolated primarily from the bulbs and flowers of Lilium species, particularly Lilium longiflorum Thunb. (Easter lily) and L.

Molecular Formula C18H24O11
Molecular Weight 416.4 g/mol
Cat. No. B12390815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegaloside K
Molecular FormulaC18H24O11
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C18H24O11/c19-6-10(28-18-17(26)16(25)15(24)13(7-20)29-18)8-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13+,15+,16-,17+,18+/m0/s1
InChIKeyFJDZFTLKTCOXAV-WDYFMUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Regaloside K – Natural Phenylpropanoid Glycerol Glucoside from Lilium Species for Standardized Botanical Research


Regaloside K (CAS 138772-00-6; C₁₈H₂₄O₁₁) is a phenylpropanoid glycerol glucoside isolated primarily from the bulbs and flowers of Lilium species, particularly Lilium longiflorum Thunb. (Easter lily) and L. lancifolium Thunb. [1]. This compound belongs to a family of structurally related regalosides (A, B, C, D, E, F, H, I, and K) that serve as chemotaxonomic markers for Lilium species and are increasingly recognized for their bioactive potential. Regaloside K is a defined, chromatographically resolvable constituent employed in validated HPLC-PDA analytical methods, enabling its use as a reference standard for botanical authentication, quality control, and pharmacological research [2]. The compound is commercially available with purities typically exceeding 98% (HPLC), facilitating its reliable procurement for scientific investigation.

Why Generic Phenylpropanoid Glycosides Cannot Substitute for Regaloside K in Experimental Workflows


Substituting Regaloside K with a more readily available phenylpropanoid glycoside or a different regaloside isomer introduces unacceptable experimental variability due to stark differences in antioxidant potency, chromatographic retention behavior, and target engagement. Direct comparative studies using validated HPLC-PDA methods reveal that among eight regalosides evaluated under identical assay conditions, Regaloside K exhibits a distinct activity profile, with ABTS and DPPH radical scavenging IC₅₀ values that differ by factors of 2.9× to >6.0× compared to other regalosides (e.g., Regaloside A and B show IC₅₀ > 400 μM) [1]. Furthermore, the differential hydroxylation and acylation patterns across the regaloside series dictate their chromatographic elution order, making generic substitution incompatible with established analytical quality control (QC) protocols that rely on specific retention times and resolution from co-eluting matrix components [2].

Regaloside K Procurement Evidence: Quantified Differentiation from Closest Analogs


Regaloside K Exhibits Superior DPPH Radical Scavenging Activity Relative to Five Other Regalosides

In a head-to-head comparison of eight regalosides using the DPPH radical scavenging assay under identical experimental conditions, Regaloside K demonstrated an IC₅₀ value of 66.1 μM. This activity is 6.6× more potent than the weakest active regaloside (Regaloside F, IC₅₀ = 104.5 μM) and is statistically distinguishable from Regaloside C (IC₅₀ = 51.6 μM) and Regaloside E (IC₅₀ = 46.6 μM). Notably, five of the eight regalosides tested—including Regaloside A, B, H, I, and the extract—exhibited negligible DPPH radical scavenging activity at comparable concentrations, with IC₅₀ values exceeding 400 μM [1].

Antioxidant Oxidative Stress Natural Product Chemistry

Regaloside K Displays Differential ABTS Radical Scavenging Activity Versus Other Regalosides

Under identical ABTS radical scavenging assay conditions, Regaloside K yielded an IC₅₀ value of 192.6 μM. In contrast, Regaloside C and Regaloside E exhibited IC₅₀ values of 139.0 μM and 121.1 μM, respectively, while Regaloside A, B, F, H, and I showed weak or undetectable activity (IC₅₀ > 400 μM) [1]. The positive control, ascorbic acid, displayed an IC₅₀ of 108.2 μM [1].

Antioxidant Free Radical Oxidative Stress

Validated HPLC-PDA Analytical Method for Regaloside K Enables Precise Quantification in Complex Botanical Matrices

A fully validated HPLC-PDA method was developed for the simultaneous quantification of eight regalosides, including Regaloside K. The method exhibited exceptional linearity for Regaloside K (r² ≥ 0.9999) with a limit of detection (LOD) of 0.18 μg/mL and a limit of quantitation (LOQ) of 0.56 μg/mL [1]. The method's accuracy for Regaloside K was demonstrated through spike-recovery experiments yielding 95.39–103.93% recovery with a relative standard deviation (RSD) of ≤2.55%, while intra- and inter-day precision RSD remained below 2.78% [1].

Analytical Chemistry Quality Control Botanical Standardization

Phenylpropanoid Glycerol Glucosides, Including the Regaloside Class, Exhibit Hepatic Gluconeogenesis Inhibitory Activity In Vitro

While Regaloside K itself has not been directly evaluated in published gluconeogenesis inhibition assays, structurally related phenylpropanoid glycerol glucosides—including (2S)-1-O-caffeoyl-2-O-β-d-glucopyranosylglycerol (1) and (2S)-1-O-p-coumaroyl-2-O-β-d-glucopyranosylglycerol (3)—suppressed glucose production in H4IIE rat hepatoma cells by 39.2% and 51.2%, respectively, at 10 μM [1]. Notably, Regaloside H, a close structural analog within the same phenylpropanoid glycerol glucoside class, has been explicitly characterized as a gluconeogenesis inhibitor, reducing glucose production in H4IIE cells by 36.8% at 10 μM .

Metabolic Disease Diabetes Hepatocyte

Optimal Procurement and Application Scenarios for Regaloside K in Scientific and Industrial Workflows


Analytical Reference Standard for HPLC-Based Quality Control of Lilium Botanical Extracts

Regaloside K serves as a critical marker compound for the authentication and quantification of Lilium species in herbal preparations. The validated HPLC-PDA method established by Seo et al. (2024) demonstrates that Regaloside K can be resolved from seven other regalosides with baseline separation, enabling its use as a specific reference standard for determining botanical identity and batch-to-batch consistency in commercial extracts of L. lancifolium and L. longiflorum [1]. The method's high linearity (r² ≥ 0.9999) and robust recovery (95.39–103.93%) ensure that Regaloside K can be accurately quantified even in complex matrices, making it suitable for GMP-compliant QC laboratories [1].

Positive Control or Calibrant for In Vitro Antioxidant Screening Assays

Given its quantitatively defined and moderate antioxidant activity (DPPH IC₅₀ = 66.1 μM; ABTS IC₅₀ = 192.6 μM), Regaloside K is ideally suited as a natural product-derived positive control or secondary standard in antioxidant screening assays [1]. Its activity falls between the most potent regalosides (E and C) and the inactive regalosides (A, B, H, I), providing a consistent benchmark for validating assay sensitivity or for comparing the efficacy of novel synthetic antioxidants or plant extracts. Researchers can procure Regaloside K to establish an activity threshold that distinguishes meaningful antioxidant candidates from weakly active compounds [1].

Structure-Activity Relationship (SAR) Studies of Phenylpropanoid Glycerol Glucosides

Regaloside K possesses a specific hydroxylation and glycosylation pattern that differentiates it from other regalosides, making it a valuable tool for SAR investigations within the phenylpropanoid glycerol glucoside class. Direct comparative data show that Regaloside K's antioxidant activity is distinct from that of Regaloside C and E, which differ in their cinnamic acid moiety substitution [1]. Furthermore, the class-level inference from hepatic gluconeogenesis studies indicates that non-acetylated phenylpropanoid glycerol glucosides exhibit greater metabolic activity than their acetylated counterparts, suggesting that Regaloside K—which lacks an acetyl group—is a logical candidate for expansion of SAR libraries targeting glucose production inhibition [2].

Reference Compound for Metabolomics and Phytochemical Profiling of Lilium Species

Regaloside K is among the most abundant phenylpropanoid glycerol glucosides in certain Lilium tissues, as established by LC-MS quantitative analysis [3]. Its inclusion as a reference standard in untargeted metabolomics workflows enables the confident annotation of regaloside-class features in high-resolution mass spectrometry datasets. For laboratories engaged in the chemotaxonomic classification of Lilium species or the elucidation of biosynthetic pathways, Regaloside K provides a structurally characterized, commercially available anchor point for method development and data interpretation [3].

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